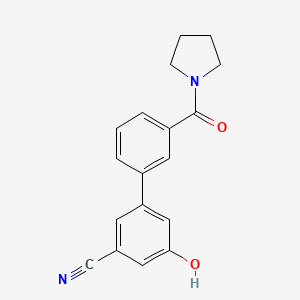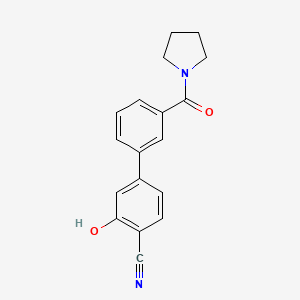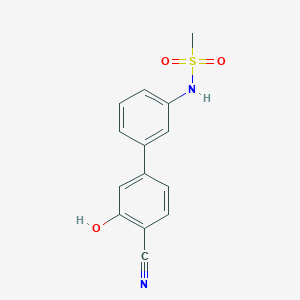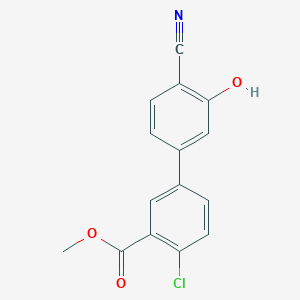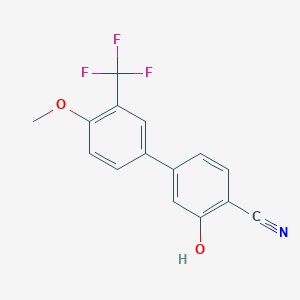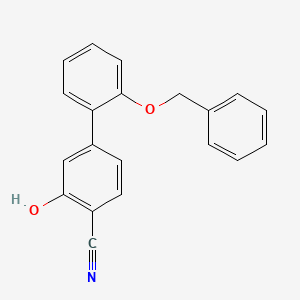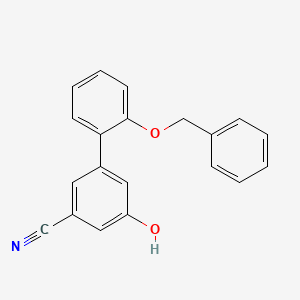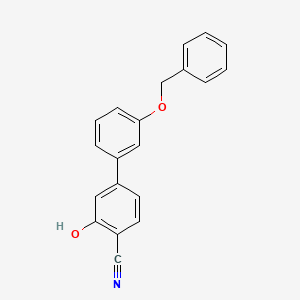
5-(3-Benzyloxyphenyl)-3-cyanophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Benzyloxyphenyl)-3-cyanophenol, 95% (5-BPCP) is a synthetic phenolic compound widely used in the lab for various scientific research applications. It is a white to off-white crystalline solid that is soluble in water, ethanol, and other polar solvents. Its structure is composed of a benzyloxy group, a phenyl group, and a cyanophenol group, which gives it its unique properties. 5-BPCP has been used in numerous studies due to its ability to interact with biological molecules, and its ability to be used in a variety of lab experiments.
作用機序
5-(3-Benzyloxyphenyl)-3-cyanophenol, 95% is known to interact with biological molecules, such as proteins, enzymes, and DNA. It is believed that its ability to interact with these molecules is due to its structure, which contains a benzyloxy group, a phenyl group, and a cyanophenol group. The benzyloxy group is believed to interact with the hydrophobic regions of proteins, while the phenyl group is believed to interact with the hydrophilic regions of proteins. The cyanophenol group is believed to interact with the hydrophobic regions of enzymes and DNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Benzyloxyphenyl)-3-cyanophenol, 95% are not yet fully understood. However, it is known that it can interact with biological molecules, such as proteins, enzymes, and DNA. It is also known that it can affect the structure of proteins, and that it can affect the binding of proteins to other molecules. Additionally, it is believed that it can affect the activity of enzymes, and that it can affect the activity of antibiotics.
実験室実験の利点と制限
The main advantage of using 5-(3-Benzyloxyphenyl)-3-cyanophenol, 95% in lab experiments is its ability to interact with biological molecules, such as proteins, enzymes, and DNA. This makes it an ideal tool for studying the structure and function of these molecules. Additionally, it is relatively easy to synthesize and is relatively stable in a variety of solvents. However, it can be toxic if ingested, and it can be difficult to remove from the environment once it has been used in a lab experiment.
将来の方向性
There are a number of potential future directions for the use of 5-(3-Benzyloxyphenyl)-3-cyanophenol, 95%. These include further study of its biochemical and physiological effects, further study of its ability to interact with biological molecules, further study of its ability to affect the structure and function of proteins, and further study of its ability to affect the binding of proteins to other molecules. Additionally, further study of its ability to affect the activity of enzymes and antibiotics could be conducted. Finally, further study of its ability to be used in a variety of lab experiments could be conducted.
合成法
5-(3-Benzyloxyphenyl)-3-cyanophenol, 95% is synthesized through a multi-step process that involves the reaction of a phenol with a cyanide compound, and the subsequent reaction of the resulting intermediate with a benzyloxy group. The reaction is carried out in a solvent, such as dimethylsulfoxide (DMSO), and a catalyst, such as palladium chloride. The reaction is typically carried out at a temperature of around 100°C.
科学的研究の応用
5-(3-Benzyloxyphenyl)-3-cyanophenol, 95% has been used in a variety of scientific studies, such as the synthesis of other compounds, the study of the structure of proteins, and the study of the mechanism of action of drugs. It is also used in the study of the structure of enzymes, and in the study of the binding of proteins to other molecules. Additionally, it has been used in the study of the structure of DNA, and in the study of the mechanism of action of antibiotics.
特性
IUPAC Name |
3-hydroxy-5-(3-phenylmethoxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c21-13-16-9-18(11-19(22)10-16)17-7-4-8-20(12-17)23-14-15-5-2-1-3-6-15/h1-12,22H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSDNOUOEVSVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC(=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685005 |
Source


|
| Record name | 3'-(Benzyloxy)-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Benzyloxyphenyl)-3-cyanophenol | |
CAS RN |
1261987-63-6 |
Source


|
| Record name | 3'-(Benzyloxy)-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




